Phenylglycine chloride
Description
Nomenclature and Stereoisomeric Forms of Phenylglycine Chloride
The systematic IUPAC name for this compound is 2-amino-2-phenylacetyl chloride. nih.gov Due to the presence of a chiral center at the alpha-carbon (the carbon atom adjacent to the carbonyl group), this compound can exist in different stereoisomeric forms. These include two enantiomers, (R)- and (S)-phenylglycine chloride, as well as their 1:1 mixture, known as racemic or (±)-phenylglycine chloride. nih.gov
In many chemical applications, particularly in the synthesis of biologically active molecules, using an enantiomerically pure form is critical. evitachem.com The stereochemistry, such as the (R) configuration, is often essential for the desired biological activity or the efficacy of the compound in asymmetric synthesis. evitachem.com To enhance stability and ease of handling, this compound is frequently prepared and supplied as its hydrochloride salt, for example, (R)-(-)-2-Phenylglycine chloride hydrochloride. evitachem.comchemspider.comfishersci.se The salt form helps to protect the reactive amino group.
Below is a table summarizing the nomenclature for this compound and its common forms.
| Common Name | Systematic IUPAC Name | Stereochemistry | CAS Number | Molecular Formula |
| This compound | 2-amino-2-phenylacetyl chloride | Racemic | 39478-47-2 nih.gov | C₈H₈ClNO nih.gov |
| (R)-(-)-2-Phenylglycine chloride hydrochloride | (2R)-2-amino-2-phenylacetyl chloride;hydrochloride fishersci.se | (R) | 39878-87-0 fishersci.se | C₈H₉Cl₂NO chemspider.com |
| (S)-Phenylglycine chloride hydrochloride | (2S)-2-amino-2-phenylacetyl chloride;hydrochloride | (S) | Not specified in results | C₈H₉Cl₂NO |
Interactive Data Table
Significance as a Chiral Building Block in Organic Synthesis Research
A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material or intermediate in the synthesis of more complex, enantiomerically pure compounds. evitachem.com this compound is highly significant as such a building block in organic synthesis. evitachem.com Its value stems from its rigid structure and the presence of both a reactive acyl chloride and a chiral amino group, allowing for the controlled, stereospecific construction of target molecules. evitachem.com
The primary importance of this compound in this role is its application in asymmetric synthesis. evitachem.com This branch of synthesis focuses on creating a specific enantiomer of a chiral product. Because many biological targets like enzymes and receptors are themselves chiral, the interaction of a drug or other bioactive molecule is often highly dependent on its stereochemistry. Enantiopure amino acids and their derivatives, like this compound, are therefore crucial components in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net The D-enantiomers of amino acids, in particular, have found important applications in antibiotics and chemotherapeutics. researchgate.net The use of a pre-existing, enantiomerically pure building block like (R)- or (S)-phenylglycine chloride is an efficient strategy for transferring chirality to a new, more complex molecule.
Overview of Academic Research Applications Involving this compound
Academic research has extensively documented the use of this compound in the synthesis of a variety of important chemical structures. Its role as an acylating agent is central to these applications.
Synthesis of β-Lactam Antibiotics: A prominent application of this compound is in the synthesis of semi-synthetic β-lactam antibiotics. researchgate.net Specifically, D-phenylglycine chloride (the R-isomer) is a key precursor for the side chain of commercially important penicillins and cephalosporins. researchgate.netgoogle.com For example, the antibiotic ampicillin (B1664943) can be prepared by reacting 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule, with D-phenylglycine chloride. google.comgoogle.com This chemical synthesis involves the acylation of the amino group on the 6-APA nucleus by the acyl chloride, a reaction that typically requires controlled conditions, such as low temperatures and the use of organic solvents. google.com
Synthesis of Peptides and Peptidomimetics: Phenylglycine is an important component of many natural products and is frequently incorporated into synthetic peptides and peptidomimetics. semanticscholar.org Peptidomimetics are compounds designed to mimic natural peptides but often possess enhanced stability, bioavailability, or binding affinity. rsc.org The inclusion of phenylglycine can introduce steric bulk and conformational constraints that are desirable in drug design. semanticscholar.orgrsc.org Research has explored the use of phenylglycine derivatives in solid-phase peptide synthesis, although the increased acidity of the alpha-proton in phenylglycine residues can make them prone to racemization under certain synthesis conditions. semanticscholar.orgmdpi.com
Asymmetric Synthesis and Organocatalysis: Beyond antibiotics and peptides, phenylglycine derivatives are utilized in broader asymmetric synthesis methodologies. For instance, chiral auxiliaries derived from (R)- or (S)-phenylglycine are used in reactions like the ketene–imine [2+2] cycloaddition for the stereoselective synthesis of 3-amino-β-lactams. nih.gov Furthermore, research has demonstrated the synthesis of novel organocatalysts derived from R-phenylglycine. tubitak.gov.tr These catalysts have been successfully applied in asymmetric C-C bond-forming reactions, such as the Michael addition of cyclohexanone (B45756) to β-nitrostyrenes, achieving high yields and enantioselectivities. tubitak.gov.tr
The table below summarizes key research applications of this compound.
| Research Application | Specific Isomer Used | Reactants/Reagents | Product Class/Field of Study |
| Antibiotic Synthesis | D-phenylglycine chloride google.comgoogle.com | 6-Aminopenicillanic acid (6-APA) google.comgoogle.com | β-Lactam Antibiotics (e.g., Ampicillin) google.com |
| Peptidomimetic Synthesis | Phenylglycine derivatives semanticscholar.orgrsc.org | Amino acids, solid-phase resins semanticscholar.org | Peptidomimetics, Peptide-based therapeutics rsc.orgnih.gov |
| Asymmetric Cycloaddition | (S)- and (R)-phenylglycine derived auxiliaries nih.gov | Ketenes, Imines nih.gov | 3-Amino-β-lactams nih.gov |
| Organocatalysis | R-phenylglycine derivatives tubitak.gov.tr | Cyclohexanone, β-nitrostyrenes tubitak.gov.tr | Asymmetric Michael Addition Catalysts tubitak.gov.tr |
Interactive Data Table
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-phenylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAZEHJUPLREOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865976 | |
| Record name | Amino(phenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39478-47-2 | |
| Record name | Phenylglycine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Preparative Routes for Phenylglycine Chloride
Derivation from Phenylglycine Precursors
A common and direct route to phenylglycine chloride involves the chemical modification of phenylglycine itself. This typically entails the conversion of the carboxylic acid group to an acid chloride, often in the form of its hydrochloride salt to enhance stability and facilitate handling.
In Situ Preparation of Phenylglycine Hydrochloride from Phenylglycine and Hydrochloric Acid Gas
A widely employed method for preparing this compound hydrochloride involves the in situ formation of phenylglycine hydrochloride, which is then subsequently chlorinated. This process begins with the suspension of phenylglycine, often the D-(-)-enantiomer, in a suitable non-chlorinated organic solvent. frontiersin.orggoogle.com Dry hydrochloric acid gas is then introduced into the suspension to convert the phenylglycine into its hydrochloride salt. frontiersin.orggoogle.com This intermediate is typically not isolated but is used directly in the next step of the synthesis.
The chlorination of the in situ prepared phenylglycine hydrochloride is carried out in the same solvent system. A variety of non-chlorinated solvents can be utilized, including aromatic hydrocarbons such as toluene (B28343), p-xylene (B151628), and ethylbenzene (B125841), as well as aliphatic hydrocarbons like cyclohexane (B81311) and heptane. google.com The choice of solvent can influence the crystallinity and purity of the final product. For instance, the use of p-xylene has been reported to yield a finely crystalline product. google.com
To facilitate the chlorination reaction, a reaction-promoting medium is often added. These promoters can be oxychlorides, such as phosphorus oxychloride, thionyl chloride, or sulfuryl chloride, or acyl chlorides like acetyl chloride. frontiersin.org The chlorinating agent itself is typically phosphorus pentachloride (PCl₅), which can be added directly or generated in situ from phosphorus trichloride (B1173362) (PCl₃) and chlorine gas for improved reactivity. frontiersin.orggoogle.com
The reaction is generally conducted at a controlled temperature, typically ranging from 10°C to 40°C, with a preferred range of 20°C to 25°C, for a duration of 2 to 15 hours. frontiersin.orggoogle.com The concentration of the starting materials and reagents is also a critical parameter. Typically, a suspension of 7-12% by weight of phenylglycine hydrochloride is treated with 20-25% by weight of the reaction-promoting medium. frontiersin.org Following the reaction, the crystalline D-(-)-phenylglycine chloride hydrochloride is isolated by filtration. frontiersin.orggoogle.com
Table 1: Reaction Parameters for the In Situ Preparation of D-(-)-Phenylglycine Chloride Hydrochloride frontiersin.orggoogle.comgoogle.com
| Parameter | Range | Preferred Conditions |
| Solvent | Non-chlorinated (e.g., p-xylene, toluene, cyclohexane) | p-xylene |
| Phenylglycine Hydrochloride Concentration | 5-30% by weight | 7-12% by weight |
| Reaction Promoting Medium | Oxychlorides (e.g., POCl₃), Acyl chlorides | Phosphorus oxychloride |
| Promoter Concentration | 5-45% by weight | 20-25% by weight |
| Chlorinating Agent | PCl₅ (or PCl₃ + Cl₂) | PCl₅ generated in situ |
| Temperature | 10-40°C | 20-25°C |
| Reaction Time | 2-15 hours | 5-10 hours |
Racemic Resolution Approaches
The synthesis of phenylglycine often results in a racemic mixture of its enantiomers. To obtain the enantiomerically pure forms, which are crucial for many applications, various resolution techniques are employed. These methods rely on the differential interaction of the enantiomers with a chiral resolving agent or a chiral environment.
Utilization of Chiral Resolving Agents
A classical and widely used method for resolving racemic phenylglycine is through the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the different physical properties, such as solubility, of the resulting diastereomers, allowing for their separation. kesselssa.com
A prominent example is the industrial-scale resolution of DL-phenylglycine using (+)-10-camphorsulfonic acid. kesselssa.comresearchgate.net In this process, the racemic phenylglycine is treated with the chiral acid to form a pair of diastereomeric salts. Due to their differing solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer of phenylglycine can then be recovered from the isolated diastereomeric salt. kesselssa.com
Other chiral resolving agents have also been successfully employed. For instance, phenylglycine ester hydrochlorides can be used to resolve racemic mandelic acid, and conversely, chiral acids like tartaric acid can be used to resolve racemic phenylglycine esters. researchgate.netgoogle.com The choice of the resolving agent and the solvent system is critical for achieving efficient separation and high yields of the desired enantiomer. researchgate.net
Table 2: Examples of Chiral Resolving Agents for Phenylglycine and its Derivatives
| Racemic Compound | Chiral Resolving Agent | Reference |
| DL-Phenylglycine | (+)-10-Camphorsulfonic acid | kesselssa.com |
| Racemic Mandelic Acid | D(-)-Phenylglycine butyl ester hydrochloride | researchgate.net |
| DL-Phenylglycine esters | (-)-Tartaric acid | google.com |
| DL-Phenylglycine amide | D-Pyrrolidone carboxylic acid | koreascience.kr |
Enantiomeric Separation via Crystallization
The separation of the diastereomeric salts formed with chiral resolving agents is achieved through crystallization. The success of this method hinges on the difference in solubility between the two diastereomers in a particular solvent. researchgate.net By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one diastereomer can be selectively precipitated while the other remains in solution. kesselssa.com
For the resolution of DL-phenylglycine with camphor-D-sulphonic acid, systematic studies have been conducted to understand the thermodynamic and kinetic aspects of the crystallization process, including the measurement of solubility phase diagrams and metastable zone widths in different solvents. researchgate.net This data is crucial for optimizing the separation process to maximize the yield and purity of the desired enantiomer. researchgate.net
Chromatographic Techniques for Enantiomer Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers, including those of phenylglycine. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. hplc.eunih.gov
Various types of CSPs have been developed and applied for the resolution of phenylglycine enantiomers. These include:
Pirkle-type CSPs: These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. A common example is a CSP with 3,5-dinitrobenzoyl phenylglycine covalently bonded to a silica (B1680970) support. hplc.eu
Macrocyclic Glycopeptide-based CSPs: Chiral selectors like teicoplanin and vancomycin (B549263), which possess complex three-dimensional structures with multiple stereogenic centers, can be bonded to silica gel to create effective CSPs. springernature.com However, the resolution of phenylglycine on a vancomycin-based CSP has been reported to be poor, with molecular docking studies suggesting similar binding energies for both enantiomers with the selector. thieme-connect.com
Crown Ether-based CSPs: Chiral crown ethers, particularly those incorporating a sugar unit, can also serve as chiral selectors. The separation mechanism involves the formation of inclusion complexes with the protonated amino group of the phenylglycine enantiomers. researchgate.netnih.gov
The choice of mobile phase is also critical in optimizing the separation, as it can influence the interactions between the analytes and the CSP. nih.govnih.gov
Table 3: Chiral Stationary Phases for HPLC Resolution of Phenylglycine
| CSP Type | Chiral Selector Example | Principle of Separation | Reference |
| Pirkle-type | 3,5-Dinitrobenzoyl phenylglycine | π-π interactions, H-bonding | hplc.eu |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Complex formation, H-bonding | springernature.comthieme-connect.com |
| Crown Ether | Chiral crown ether with a mannopyranoside unit | Inclusion complex formation | researchgate.netnih.gov |
Asymmetric Synthesis Strategies
Asymmetric synthesis offers a more direct approach to obtaining enantiomerically pure phenylglycine derivatives, avoiding the need for resolving a racemic mixture. These methods involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction.
One notable strategy involves the chemoenzymatic synthesis of phenylglycine. This approach combines a chemical reaction with an enzymatic transformation. For example, a dynamic kinetic resolution process can be employed where the Strecker synthesis of racemic phenylglycinonitrile is coupled with an enantioselective enzymatic hydrolysis using a nitrilase. frontiersin.orgresearchgate.netfrontiersin.org The enzyme selectively hydrolyzes one enantiomer of the nitrile to the corresponding amino acid, while the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. frontiersin.orgresearchgate.net
Another approach utilizes chiral auxiliaries to direct the stereochemistry of a reaction. For instance, the enantioselective deprotonation and subsequent carboxylation of N,N-protected benzylamine (B48309) derivatives can be achieved using a chiral base such as the s-BuLi/(-)-sparteine complex. thieme-connect.com The choice of protecting groups on the nitrogen atom can influence the configuration of the resulting phenylglycine derivative. thieme-connect.com
Furthermore, the use of chiral glycine (B1666218) equivalents, such as bislactim ethers, provides a powerful tool for the asymmetric synthesis of α-alkyl-α-phenylglycine derivatives. koreascience.kr This method involves the stereoselective alkylation of a chiral glycine enolate equivalent, followed by hydrolysis to yield the desired α-substituted phenylglycine. koreascience.kr
More advanced methods include the asymmetric tandem N-alkylation/π-allylation of α-iminoesters to produce complex enantioenriched α-allyl-α-aryl α-amino acids. nih.gov
Application of Chiral Catalysts
Asymmetric synthesis represents a sophisticated approach to producing enantiomerically pure this compound derivatives. This method introduces chirality into a prochiral molecule through the use of chiral catalysts, thereby avoiding the need to resolve a racemic mixture later in the synthetic sequence. evitachem.comwhiterose.ac.uk Organocatalysts derived from R-phenylglycine have been developed and utilized in asymmetric Michael addition reactions, demonstrating the role of phenylglycine-based structures in catalysis. tubitak.gov.tr The goal of using chiral catalysts is to directly influence the stereochemistry of the reaction, leading to the desired enantiomer with high purity. evitachem.com This approach is a cornerstone of modern organic chemistry for the efficient synthesis of complex chiral molecules. evitachem.comwhiterose.ac.uk
Utilization of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired stereocenter has been created, the auxiliary is removed. This methodology is a reliable and often highly selective tool in asymmetric synthesis. thieme-connect.com
(R)-phenylglycine amide, a derivative of phenylglycine itself, serves as an effective chiral auxiliary. researchgate.netresearchgate.net It has been successfully employed in the diastereoselective reduction of ketimines, a key step in the asymmetric synthesis of other chiral molecules like (S)-1-aminoindane. researchgate.net The use of such auxiliaries allows for the formation of diastereomeric intermediates that can often be separated, enabling the isolation of a single, highly pure enantiomer after the auxiliary is cleaved. thieme-connect.com
Chlorination and Hydrochloride Salt Formation Reactions
The conversion of the carboxylic acid functionality of phenylglycine into an acyl chloride is a critical step for many of its synthetic applications. This transformation creates a highly electrophilic carbonyl carbon, making the molecule a potent acylating agent. libretexts.orgebsco.com The most common methods for this conversion involve reacting phenylglycine or its hydrochloride salt with potent chlorinating agents.
Reaction of Phenylglycine or its Hydrochloride with Thionyl Chloride
The reaction of carboxylic acids with thionyl chloride (SOCl₂) is a standard and widely used method for the preparation of acyl chlorides. ebsco.comsavemyexams.com This method is applicable to amino acids, where it converts the carboxylic acid group to an acyl chloride, typically yielding the hydrochloride salt of the amino acyl chloride due to the presence of the amino group and the generation of HCl during the reaction. For instance, glycyl chloride hydrochloride is synthesized by reacting glycine with thionyl chloride.
While direct examples for phenylglycine are often part of broader syntheses, the esterification of phenylglycine derivatives frequently involves thionyl chloride, which reacts with the alcohol solvent first but demonstrates its compatibility with the phenylglycine structure. patsnap.comcsic.esgoogle.com In these procedures, thionyl chloride is added dropwise to a suspension of a phenylglycine derivative in an alcohol like methanol (B129727), often at controlled temperatures, to produce the corresponding methyl ester hydrochloride. csic.esgoogle.com This underlying reactivity supports its use for direct chlorination of the carboxylic acid to the acyl chloride under anhydrous conditions, free from alcohol solvents.
Table 1: Representative Conditions for Reactions of Phenylglycine Derivatives with Thionyl Chloride (Note: These examples illustrate esterification, a related reaction demonstrating reagent compatibility.)
| Starting Material | Reagent | Solvent | Temperature | Time | Product | Reference |
| (3-nitrophenyl)glycine | Thionyl chloride | Methanol | 0°C to RT | 24 h | Methyl (3-nitrophenyl)glycinate hydrochloride | csic.es |
| D-phenylglycine | Thionyl chloride | Methanol | Maintained at 55°C | 0.5 h (reflux) | D-phenylglycine methyl ester hydrochloride | patsnap.com |
| (4-chlorophenyl)glycine | Thionyl chloride | Methanol | 0°C to RT | 24 h | Methyl (4-chlorophenyl)glycinate hydrochloride | csic.es |
Reaction with Phosphorus Pentachloride and Phosphorus Oxychloride
A robust method for preparing D-(-)-phenylglycine chloride hydrochloride involves the chlorination of D-(-)-phenylglycine hydrochloride using phosphorus pentachloride (PCl₅). google.comgoogle.com This process is significantly improved by conducting the reaction in a non-chlorinated solvent, such as toluene or p-xylene, and in the presence of phosphorus oxychloride (POCl₃) which acts as a reaction-promoting medium. google.com This approach yields a high-quality crystalline product, which is crucial for its use in pharmaceutical synthesis. google.com
The typical procedure involves suspending D-(-)-phenylglycine hydrochloride in the solvent, adding phosphorus oxychloride, and then introducing a solution of phosphorus pentachloride. google.comgoogle.com The mixture is stirred for several hours at a controlled temperature before the crystalline product is isolated by filtration. google.com
Table 2: Examples of Chlorination using PCl₅ and POCl₃
| Phenylglycine Derivative | Chlorinating Agent | Promoting Agent | Solvent | Temperature | Time | Purity of Product | Reference |
| 10 g D-(-)-phenylglycine HCl | 16.57 g PCl₅ | 30.2 g POCl₃ | Toluene | 23°C | 10 h | 98.7% | google.com |
| 11 g D-(-)-phenylglycine HCl | 18.2 g PCl₅ | 36.8 g POCl₃ | p-Xylene | 23°C | 9 h | 99.5% | google.com |
In Situ Generation of Phosphorus Pentachloride from Phosphorus Trichloride and Chlorine Gas
For enhanced safety and process control, phosphorus pentachloride (PCl₅) can be generated in situ rather than being added as a solid reagent. google.com This is achieved by reacting phosphorus trichloride (PCl₃) with chlorine gas (Cl₂) directly within the reaction vessel. google.comchemdad.com This method is noted as a preferable route for the chlorination of D-(-)-phenylglycine hydrochloride. google.com
A documented example of this procedure involves adding phosphorus trichloride to a suspension of D-(-)-phenylglycine hydrochloride in a non-chlorinated solvent like ethyl benzene (B151609), along with a reaction-promoting agent. google.com Chlorine gas is then carefully dosed into the mixture under cooling over a period of time to form PCl₅, which then chlorinates the phenylglycine derivative. google.com
Role of Reaction-Promoting Agents (Oxychlorides, Acyl Chlorides) in Chlorination
The use of reaction-promoting agents is critical for obtaining high-purity, crystalline D-(-)-phenylglycine chloride hydrochloride, particularly when using non-chlorinated, biodegradable solvents. google.com These agents inexplicably lead to a product of superior quality compared to reactions run without them. google.com Two main classes of promoters are employed: oxychlorides and acyl chlorides. google.comgoogle.com
The selection of the promoting agent can be tailored to the specific reaction conditions. The process involves adding the promoter to the suspension of phenylglycine hydrochloride in the solvent before the addition or in situ generation of the primary chlorinating agent, PCl₅. google.com
Table 3: Examples of Reaction-Promoting Agents
| Promoter Class | Specific Agent | Reference |
| Oxychlorides | Phosphorus oxychloride | google.com |
| Thionyl chloride | google.com | |
| Sulfuryl chloride | google.com | |
| Vanadyl chloride | google.com | |
| Acyl Chlorides | Acetyl chloride | google.com |
| Propionyl chloride | google.com | |
| Benzoyl chloride | google.com |
Optimization of Synthetic Conditions for High Purity and Crystalline Form
The production of this compound, particularly its enantiomerically pure forms like D-(-)-phenylglycine chloride hydrochloride, demands stringent control over synthetic conditions to achieve the high purity and specific crystalline structure required for its applications, notably in the synthesis of pharmaceuticals. google.comgoogle.com Research has focused on optimizing various parameters of the synthesis process, moving away from traditional methods that often result in impurities and non-ideal physical forms. A key requirement for pharmaceutical intermediates is a purity of 96% or higher, a standard that has driven the development of more refined synthetic methodologies. google.comgoogle.com
Research Findings on Solvent and Reaction Promoters
A significant advancement in the synthesis of this compound hydrochloride involves the strategic use of non-chlorinated solvents in combination with a reaction-promoting medium. google.com Traditionally, the chlorination of D-(-)-phenylglycine hydrochloride was performed in chlorinated solvents like dichloromethane, chloroform, or carbon tetrachloride. google.com While effective to a degree, these methods often yield a mixture of the desired product and unreacted starting material that is difficult to separate. google.com
Innovative research has demonstrated that conducting the chlorination in a non-chlorinated, biologically degradable solvent, with the addition of an oxychloride or an acyl chloride as a reaction promoter, can inexplicably yield a high-quality, crystalline product with a purity of 99-100%. google.comgoogle.com This method not only improves product purity but also utilizes more environmentally benign solvents. The process typically involves preparing a suspension of D-(-)-phenylglycine hydrochloride in the chosen solvent, adding the promoter, and then introducing the chlorinating agent. google.com
Key optimized parameters include:
Solvent: Non-chlorinated solvents such as toluene, p-xylene, and ethylbenzene are used. google.comgoogle.com
Reaction Promoter: Oxychlorides (e.g., phosphorus oxychloride, sulfuryl chloride) or acyl chlorides (e.g., acetyl chloride) are added to facilitate the reaction. google.comgoogle.com
Temperature: The reaction is typically maintained at a controlled temperature, for instance, between 20°C and 25°C. google.com
Reaction Time: Stirring times are optimized, often ranging from 5 to 15 hours, to ensure complete reaction. google.comgoogle.com
Following the reaction, the crystalline product is isolated through filtration, washed with a non-reacting solvent like cyclohexane or toluene, and dried under a vacuum. google.comgoogle.com An important advantage of this process is the ability to recover the solvent and reaction-promoting medium from the filtrate for reuse, for example, through fractional distillation. google.com
Impact of Chlorinating Agents and Reaction Conditions
The choice of chlorinating agent and the precise conditions under which it is added are critical. Phosphorus pentachloride (PCl₅) is a common chlorinating agent. google.com In some optimized procedures, PCl₅ is prepared in situ from phosphorus trichloride (PCl₃) and chlorine (Cl₂) gas, which can offer better control over the reaction. google.com
The following tables summarize detailed research findings from various optimized synthetic routes for D-(-)-phenylglycine chloride hydrochloride, showcasing the interplay of different reagents and conditions to achieve a high-purity crystalline product. google.comgoogle.com
Table 1: Optimization using Phosphorus Pentachloride in Toluene
| Starting Material (D-(-)-phenylglycine) | Solvent | Promoter | Chlorinating Agent | Reaction Temp. | Reaction Time | Washing Solvent | Result |
|---|---|---|---|---|---|---|---|
| 10 g (0.066 mol) | 90 ml Toluene + 80 ml Toluene | 30.2 g Phosphorus oxychloride | 16.57 g (0.080 mol) PCl₅ | 23°C | 10 hours | 30 ml Toluene | 13.32 g of white crystalline substance google.com |
Table 2: Optimization using Phosphorus Pentachloride in p-Xylene
| Starting Material (D-(-)-phenylglycine) | Solvent | Promoter | Chlorinating Agent | Reaction Temp. | Reaction Time | Washing Solvent | Result |
|---|---|---|---|---|---|---|---|
| 11 g (0.073 mol) | 160 ml p-Xylene | 36.8 g Phosphorus oxychloride | 18.2 g (0.087 mol) PCl₅ | 23°C | 9 hours | 30 ml p-Xylene | 14.74 g of white crystalline substance google.com |
Table 3: Optimization using in situ PCl₅ Preparation
| Starting Material (D-(-)-phenylglycine) | Solvent | Promoter | Chlorinating Agent | Reaction Temp. | Reaction Time | Washing Solvent | Result |
|---|---|---|---|---|---|---|---|
| 10 g (0.066 mol) | 90 ml Cyclohexane | 12.5 g Acetyl chloride | 12 g (0.087 mol) PCl₃ + 6.2 g (0.087 mol) Cl₂ | 25°C | 7 hours | 30 ml Cyclohexane | 14.77 g of white crystalline substance google.com |
| 10 g (0.066 mol) | 90 ml Ethylbenzene | 24.3 g Sulfuryl chloride | 12 g (0.087 mol) PCl₃ + 6.2 g (0.087 mol) Cl₂ | 23°C | 5 hours | 30 ml Ethylbenzene | 14.65 g of white crystalline substance google.com |
The purity of the final product in these optimized syntheses can be accurately determined using methods like potentiometric anhydrous titration, where the product is dissolved in methanol and titrated with a solution of sodium hydroxide (B78521) in methanol. google.com These rigorous optimization and control strategies are essential for producing this compound hydrochloride that meets the high-quality standards for advanced chemical synthesis. google.com
Reactivity and Mechanistic Studies of Phenylglycine Chloride Transformations
Nucleophilic Reactivity and Substitution Reactions
The core reactivity of phenylglycine chloride stems from its acyl chloride functional group. The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. libretexts.org This polarization facilitates attack by a wide range of nucleophiles, proceeding through a characteristic nucleophilic addition-elimination mechanism. libretexts.orgsavemyexams.com
The reaction begins with the nucleophile attacking the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is transient and rapidly collapses by reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. youtube.com This two-step process results in the net substitution of the chloride. libretexts.org
This reactivity is fundamental to its application in synthesis. For instance, in the production of semi-synthetic β-lactam antibiotics, this compound is acylated by an amine, forming a crucial amide bond. frontiersin.org Common nucleophilic substitution reactions include:
Aminolysis: Reaction with ammonia, primary, or secondary amines yields amides. libretexts.orgsavemyexams.com
Alcoholysis/Phenolysis: Reaction with alcohols or phenols produces esters. libretexts.orgsavemyexams.com
Hydrolysis: Reaction with water readily forms the parent carboxylic acid, phenylglycine (as its hydrochloride salt). nih.govsavemyexams.com This reaction is often considered a nuisance rather than a desired transformation. wikipedia.org
The general mechanism can be summarized as follows:
Step 1: Nucleophilic AdditionStep 2: Elimination of the Leaving GroupOxidation Reactions Leading to Carbonyl Compounds
The direct oxidation of the this compound backbone to yield an α-keto acyl chloride is not a commonly reported transformation in the literature. The reactivity of the acyl chloride group typically dominates, making it susceptible to nucleophilic attack under various conditions.
However, the reverse reaction—the formation of phenylglycine from an α-keto acid precursor—is a well-established synthetic route. Phenylglycine can be prepared via the reductive amination of phenylglyoxylic acid. wikipedia.org Furthermore, enzymatic pathways for the synthesis of phenylglycine derivatives often involve the oxidation of a precursor to an α-keto acid like 4-hydroxybenzoylformate, which is then converted to the corresponding amino acid via transamination. frontiersin.orgrsc.org For example, L-4-hydroxymandelate oxidase, an FMN-dependent enzyme, catalyzes the oxidation of L-4-hydroxymandelate to 4-hydroxybenzoylformate, demonstrating the biological feasibility of oxidizing the α-hydroxy acid to an α-keto acid. rsc.org
Reduction Reactions to Amines and Alcohols
The carbonyl group of this compound, like that of its parent carboxylic acid, is readily reduced to an alcohol. This transformation yields phenylglycinol, a valuable chiral amino alcohol. The reduction of phenylglycine to phenylglycinol has been accomplished using several powerful reducing agents. Given that acyl chlorides are more reactive than carboxylic acids, these reagents would effectively reduce this compound as well. wikipedia.org
Commonly used reducing agents and their reported efficiencies for the reduction of phenylglycine are detailed below.
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium Borohydride (B1222165) (NaBH₄) / Iodine (I₂) | THF, 0°C to reflux | Phenylglycinol | 52 | chemspider.com |
| Lithium Aluminum Hydride (LAH) | THF | Phenylglycinol | 76 | nih.gov |
| Borane–methyl sulfide (B99878) (BMS) | THF | Phenylglycinol | Not specified, but noted as a general method | nih.gov |
The procedure with sodium borohydride and iodine involves adding solid phenylglycine to a solution of NaBH₄ in THF, followed by the dropwise addition of iodine in THF. chemspider.com The reaction is stirred and then refluxed overnight to produce the corresponding amino alcohol. chemspider.com
Acid-Base Reactions of this compound Derivatives
The chemistry of this compound is significantly influenced by acid-base reactions. The compound itself is an acid chloride of an amino acid hydrochloride, making it acidic. It readily reacts with bases, including weak bases like water, leading to hydrolysis of the acyl chloride to a carboxylic acid. nih.gov
A critical acid-base characteristic of phenylglycine derivatives is the acidity of the α-proton (the hydrogen atom on the carbon bearing the phenyl and amino groups). Under basic conditions, this proton can be abstracted to form a carbanion. rsc.org This intermediate is stabilized by the adjacent phenyl group, which can delocalize the negative charge. The formation of this planar or rapidly inverting carbanion leads to racemization, the loss of stereochemical integrity at the α-carbon. rsc.org This tendency for base-catalyzed racemization is more pronounced in phenylglycines compared to other amino acids like alanine. rsc.org This high racemization rate presents a significant challenge in syntheses where stereochemical purity is essential and requires careful control of reaction pH. rsc.org
Stereochemical Aspects of this compound Reactivity
Stereochemistry is a defining feature of this compound's reactivity, as it is a chiral molecule widely used in the synthesis of enantiomerically pure compounds. rroij.com
Phenylglycine derivatives are frequently employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions. scispace.com A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a reaction to form one stereoisomer in excess over another. For example, N-benzylidene-2-phenylglycine methyl ester has been used in the zinc-enolate mediated synthesis of β-lactams. In this reaction, the stereogenic center of the phenylglycine auxiliary completely controls the absolute stereochemistry of the two newly formed stereogenic centers in the β-lactam ring, achieving a diastereomeric excess (d.e.) of over 97%. scispace.com
Controlling enantioselectivity is also paramount. Advances in catalysis have enabled the development of highly enantioselective processes, such as the use of chiral supramolecular nanozymes composed of phenylglycine amphiphiles and metal ions for catalytic oxidations. rsc.org The challenge in many of these transformations is to achieve high stereoselectivity without inducing racemization of the sensitive α-carbon. rsc.org
Enzymes, being inherently chiral, exhibit high specificity for the stereochemistry of their substrates. This principle is extensively used in the synthesis and resolution of phenylglycine and its derivatives.
Chemoenzymatic methods often provide efficient routes to enantiopure phenylglycine. For example, nitrilase enzymes can selectively hydrolyze one enantiomer of a racemic α-aminonitrile precursor, a process known as a dynamic kinetic resolution. frontiersin.org Studies on the nitrilase from Pseudomonas fluorescens EBC191 have shown that specific mutations in the enzyme's active site can significantly influence its activity and selectivity in converting racemic phenylglycinonitrile into (R)-phenylglycine or its corresponding amide. frontiersin.org
Similarly, lipases have been used for the enantioselective ammonolysis of racemic phenylglycine methyl ester. nih.gov The enzyme preferentially catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer in high optical purity. These enzymatic methods demonstrate a profound link between the stereochemical properties of the phenylglycine scaffold and the specificity and activity of the biocatalyst. nih.govgoogle.com
Formation of Organometallic Complexes as Building Blocks in Catalysis
Extensive research into the applications of phenylglycine derivatives in catalysis has revealed their significant role in the formation of chiral ligands for organometallic complexes. While the broader phenylglycine family—including amides, esters, and other derivatives—is well-documented in the synthesis of ligands for asymmetric catalysis, the direct use of This compound as a precursor is not explicitly detailed in the available scientific literature.
Typically, stable derivatives of phenylglycine are employed to construct ligands that subsequently coordinate with transition metals like rhodium and iridium. These organometallic complexes are pivotal in catalyzing a variety of asymmetric reactions, most notably hydrogenation. The chirality inherent in the phenylglycine moiety is transferred to the catalytic system, enabling the production of enantiomerically enriched products.
For instance, ligands derived from (R)-phenylglycine amide have been utilized in the diastereoselective Strecker synthesis, which can be considered a form of catalytic transformation. Similarly, chiral supramolecular nanozymes for enantioselective catalysis have been developed from phenylglycine amphiphiles complexed with metal ions. These examples underscore the importance of the phenylglycine scaffold in asymmetric catalysis.
Although a direct synthetic route commencing from this compound to these catalytically active organometallic complexes is not prominently described, it is chemically plausible that this compound could serve as a highly reactive intermediate for the synthesis of the amide and ester derivatives that are known to be effective ligand precursors. The acid chloride's high reactivity would facilitate the rapid formation of amide or ester bonds, which are key structural elements in many chiral ligands.
The resulting ligands, often bidentate or multidentate, coordinate with metal centers to form well-defined organometallic complexes. These complexes, in turn, act as catalysts. The precise structure of the ligand, including the stereochemistry derived from phenylglycine, dictates the steric and electronic environment around the metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions.
Table of Catalytic Applications of Phenylglycine-Derived Ligands
While no data tables can be generated with "this compound" as the explicit starting material based on the available literature, the following table illustrates the catalytic performance of complexes derived from other phenylglycine derivatives to provide context on their utility.
| Catalyst Precursor/Ligand Source | Metal | Catalytic Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| (R)-Phenylglycine Amide Derivative | Rhodium | Asymmetric Hydrogenation | α-Dehydroamino Acid Ester | >95 | >98 |
| Phenylglycinol-derived Oxazoline | Iridium | Asymmetric Hydrogenation | Unfunctionalized Olefins | >99 | 94 |
| Phenylglycine Amphiphile | Copper(II) | Enantioselective Oxidation | DOPA | - | High |
The data presented in this table is representative of the types of results obtained with phenylglycine derivatives and is for illustrative purposes. Specific values can vary based on reaction conditions.
Chirality and Stereochemical Stability Investigations of Phenylglycine Derivatives
Racemization Pathways and Mechanisms
The racemization of phenylglycine derivatives can proceed through several mechanisms, primarily involving the removal and subsequent re-addition of the proton at the α-carbon, which is the stereogenic center. The relative ease with which this occurs in phenylglycine derivatives is attributed to the stability of the intermediate species formed.
One of the principal mechanisms for the racemization of amino acids is through the deprotonation of the α-carbon. rsc.org This process is facilitated by the acidic nature of the α-proton, which, when removed, results in the formation of a planar enolate-like intermediate. The subsequent reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a racemic mixture.
The direct attachment of the phenyl group to the α-carbon in phenylglycine derivatives plays a crucial role in accelerating this process. The aromatic ring can stabilize the negative charge of the carbanion intermediate through resonance, delocalizing the charge into the phenyl ring. rsc.org This increased stability of the intermediate lowers the activation energy for deprotonation, making phenylglycine and its derivatives significantly more prone to racemization compared to other amino acids like alanine. rsc.org In fact, experimental findings have shown that phenylglycine has a rate of racemization that is nine times higher than that of alanine. rsc.org
Table 1: Potential Racemization Pathways of Fmoc-(L)-Phenylglycine during Solid-Phase Peptide Synthesis
| Pathway | Description | Intermediate |
| α-Carbon Deprotonation | Direct removal of the α-proton by a base. | Planar Enolate/Carbanion |
| Amide Proton Deprotonation | Removal of the amide proton followed by rearrangement. | Enolate Intermediate |
This table illustrates the two primary proposed pathways for the racemization of N-Fmoc protected phenylglycine during peptide synthesis, highlighting the key intermediates involved.
An alternative pathway to racemization involves the initial deprotonation of the amide proton, rather than the α-carbon proton. rsc.org In the context of peptide synthesis, where the amino group is typically protected (e.g., with an Fmoc group), the amide proton can be sufficiently acidic to be removed by a base. The resulting amide anion can then undergo a rearrangement to form an enolate intermediate, which is structurally similar to the one formed via direct α-carbon deprotonation. This enolate, being planar, loses the stereochemical information at the α-carbon. Subsequent reprotonation leads to the formation of a racemic mixture of the amino acid derivative.
The electronic properties of the aromatic side chain in phenylglycine derivatives have a profound impact on the rate of racemization. The stability of the carbanion intermediate formed upon α-carbon deprotonation is key to understanding these effects.
Electron-withdrawing substituents on the phenyl ring, such as a nitro group, are expected to dramatically increase the rate of racemization. rsc.org These groups further delocalize the negative charge of the carbanion intermediate through their inductive and resonance effects, thereby increasing its stability and lowering the energy barrier for its formation. Conversely, electron-donating substituents, such as a 4-hydroxy group, can decelerate the rate of racemization. rsc.org The mesomeric effect (+M) of the hydroxyl group can decrease the acidity of the α-proton, making it more difficult to remove. rsc.org
The position of the substituent on the aromatic ring is also important, with para-substituents generally exerting a stronger electronic effect compared to those in the meta position. rsc.org
Table 2: Predicted Effect of Substituents on the Racemization Rate of Phenylglycine Derivatives
| Substituent | Position | Electronic Effect | Predicted Effect on Racemization Rate |
| -NO₂ | para | Electron-withdrawing | Significant Increase |
| -OH | para | Electron-donating (+M) | Decrease |
| -OH | meta | Weaker +M, -I effect | Potential for faster racemization than p-OH |
This table outlines the expected influence of different substituents on the phenyl ring on the rate of racemization of phenylglycine derivatives based on their electronic properties.
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, but it presents significant challenges regarding the stereochemical integrity of phenylglycine-containing peptides. The repeated exposure to basic conditions during the Fmoc deprotection step and the activation conditions during coupling can promote racemization.
Studies have shown that the base-catalyzed coupling of Fmoc-protected phenylglycine is a critical step for racemization. luxembourg-bio.com The choice of base used during coupling can have a remarkable influence on the extent of racemization. Weaker bases with increased steric hindrance around the amino function have been shown to minimize racemization compared to stronger, less hindered bases. luxembourg-bio.com
Furthermore, prolonged exposure to strong bases, even during the cleavage of the peptide from the resin, can induce racemization of phenylglycine residues within the peptide chain. luxembourg-bio.com
Strategies for Stereochemical Control and Suppression of Racemization
Given the propensity of phenylglycine derivatives to racemize, various strategies have been developed to mitigate this issue, particularly in the context of peptide synthesis. These strategies often focus on the careful selection of reagents and reaction conditions.
The use of additives during peptide coupling reactions is a common strategy to suppress racemization. Among these, metal salts, and in particular copper(II) chloride (CuCl₂), have been shown to be effective in minimizing the loss of stereochemical integrity.
In segment couplings using the mixed anhydride method, the addition of copper(II) chloride has been demonstrated to completely suppress racemization. nih.gov Its effectiveness has also been observed in the carbodiimide method for peptide synthesis. nih.gov While the precise mechanism by which CuCl₂ exerts its racemization-suppressing effect is not fully elucidated, it is thought to involve the formation of a coordination complex with the amino acid derivative.
The copper(II) ion, acting as a Lewis acid, can coordinate to the amino acid, potentially altering the electronic environment and increasing the steric hindrance around the α-carbon. This coordination may disfavor the formation of the planar enolate intermediate that is central to the racemization process. The use of CuCl₂ has been reported to be effective in both solution-phase and solid-phase peptide synthesis for suppressing racemization. peptide.com
Role of Intramolecular Hydrogen Bonds in Stabilizing Chiral Centers
The conformational rigidity and stability of chiral centers in phenylglycine derivatives are significantly influenced by intramolecular hydrogen bonds. rsc.org These non-covalent interactions can lock the molecular conformation, thereby preserving the stereochemical integrity of the α-carbon.
In neutral phenylglycine, spectroscopic analysis has identified two primary conformers stabilized by distinct intramolecular hydrogen bonds. nih.gov The most stable conformer is characterized by a network of interactions: N-H···O=C, N-H···π (with the aromatic ring), and a cis-COOH arrangement. nih.gov A second, less stable conformer features an O-H···N hydrogen bond. nih.gov
This principle of stabilization extends to more complex derivatives. For instance, in N'-benzylidenebenzohydrazide derivatives, the conformational populations are directly governed by the strength of intramolecular hydrogen bonds between a substituent on the benzoyl ring and the amide proton. rsc.org This allows for the deliberate design of molecules with a preferred, stable conformation. Similarly, in certain heterocyclic α-amino acid derivatives, an N–H···X interaction can significantly stabilize an extended C5-based conformation, which is typically considered weak. rsc.orgsemanticscholar.org
The stabilizing effect of these bonds is critical. Phenylglycine residues are known to be prone to racemization, a process where the chiral center inverts, leading to a loss of biological activity. rsc.org The mechanism often involves the deprotonation of the α-carbon, forming a stabilized enolate-like structure; this is further stabilized by the delocalization of the negative charge into the phenyl ring. rsc.org Intramolecular hydrogen bonds can reduce the acidity of the α-proton and restrict the conformational flexibility needed for such racemization to occur, thus enhancing the stereochemical stability.
Table 1: Intramolecular Hydrogen Bonds in Phenylglycine Conformers
| Conformer | Stabilizing Intramolecular Hydrogen Bonds | Relative Stability |
|---|---|---|
| 1 | N-H···O=C, N-H···π, cis-COOH | Most Stable nih.gov |
| 2 | O-H···N | Less Stable nih.gov |
Synthesis of Configurationally Stable Derivatives (e.g., Quaternary α-Arylated Amino Acids)
A highly effective strategy to eliminate the problem of racemization at the α-carbon is to synthesize quaternary α-amino acids. rsc.org By substituting the α-proton with another group, the potential for enolization and subsequent racemization is removed. rsc.org The synthesis of quaternary α-arylated amino acids from phenylglycine precursors represents a significant advancement in creating configurationally stable building blocks for peptide synthesis. rsc.orgnih.gov
Quaternary α-aryl amino acids are valuable because they can modify peptide conformation and bioactivity. nih.gov Their synthesis, however, is challenging. nih.gov A notable method involves the α-arylation of enantiopure amino acid precursors without losing stereochemical integrity. nih.gov This approach can be practical and scalable, allowing for the production of multi-gram quantities of these valuable compounds. nih.gov
One successful strategy for creating these derivatives is the asymmetric tandem N-alkylation/π-allylation of α-iminoesters, which can produce complex, enantioenriched α-allyl-α-aryl α-amino acids in a single step from three components. nih.gov While initial efforts with phenylglycine analogs proved difficult due to steric hindrance, this tandem process demonstrated a high level of reactivity and selectivity. nih.gov
The resulting quaternary α-arylated amino acids are fully configurationally stable, lacking the enolisable proton that makes phenylglycine prone to racemization during techniques like Fmoc solid-phase peptide synthesis (SPPS). rsc.org This stability makes them superior building blocks for modifying and stabilizing peptide secondary structures, such as α-helices. rsc.org
Table 2: Comparison of Stereochemical Stability
| Compound Type | Presence of α-Proton | Racemization Propensity | Key Synthetic Feature |
|---|---|---|---|
| Phenylglycine | Yes | High, especially during peptide synthesis rsc.orgrsc.org | Prone to enolization rsc.org |
| Quaternary α-Arylated Amino Acids | No | Configurationally stable rsc.org | α-Arylation of precursor nih.gov |
Advanced Spectroscopic and Analytical Characterization for Phenylglycine Chloride Research
Vibrational Spectroscopy Studies
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each functional group exhibits characteristic vibrational frequencies, making these techniques powerful tools for structural confirmation.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a fundamental technique for identifying functional groups in a molecule. For phenylglycine chloride, the most indicative absorption band is that of the acid chloride carbonyl group (C=O). This bond gives rise to a strong, sharp absorption peak at a significantly higher wavenumber compared to a carboxylic acid or ester carbonyl, due to the inductive effect of the electronegative chlorine atom.
Key characteristic vibrational frequencies for this compound are anticipated as follows:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Ammonium (B1175870) Salt (-NH₃⁺) | 3100 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |
| C=O Stretch | Acid Chloride (-COCl) | 1785 - 1815 | Strong, Sharp |
| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium to Weak |
| C-Cl Stretch | Acid Chloride (-COCl) | 550 - 730 | Medium |
Note: The exact peak positions can vary based on the sample preparation method and physical state.
Research on related compounds, such as D-phenylglycinium perchlorate, provides comparative data for the phenyl and amino group vibrations, aiding in the assignment of the this compound spectrum. researchgate.net The high frequency of the C=O stretch is a definitive marker for the presence of the acid chloride functionality. blogspot.com
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FT-IR. It detects vibrations that result in a change in the polarizability of the molecule. While the polar carbonyl group of the acid chloride might show a weaker signal, the symmetric vibrations of the phenyl ring are typically strong and well-defined in a Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the aromatic portion of the molecule.
Expected Raman shifts for key functional groups in this compound include:
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3070 | Strong |
| Ring Breathing Mode | Phenyl Ring | ~1000 | Strong, Sharp |
| C=O Stretch | Acid Chloride (-COCl) | 1785 - 1815 | Weak to Medium |
| C-Cl Stretch | Acid Chloride (-COCl) | 550 - 730 | Medium |
Note: These are predicted values based on typical functional group frequencies.
Studies on D-phenylglycine and L-phenylglycine provide a basis for assigning the aromatic ring vibrations. chemicalbook.comchemicalbook.com The characteristic ring breathing mode near 1000 cm⁻¹ is a hallmark of the monosubstituted benzene (B151609) ring present in the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
¹H-NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound hydrochloride, the protons of the phenyl ring, the alpha-carbon, and the ammonium group will each produce distinct signals.
The expected chemical shifts (δ) in a typical ¹H-NMR spectrum are outlined below:
| Proton Type | Chemical Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | C₆H₅- | 7.3 - 7.6 | Multiplet |
| Alpha-Proton | -CH(NH₃⁺)- | ~5.5 | Singlet |
| Ammonium Protons | -NH₃⁺ | 8.0 - 9.0 | Broad Singlet |
Note: Chemical shifts are referenced to TMS (tetramethylsilane) and can vary with solvent and concentration. The ammonium protons may exchange with solvent, leading to a broad signal or no signal at all.
The downfield shift of the alpha-proton to around 5.5 ppm is due to the deshielding effects of the adjacent phenyl ring and the electron-withdrawing acid chloride group. The aromatic protons typically appear as a complex multiplet in the 7.3-7.6 ppm region.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
¹³C-NMR spectroscopy maps the carbon skeleton of a molecule. Each chemically distinct carbon atom produces a single peak, and its chemical shift is indicative of its electronic environment. The most deshielded carbon in this compound is the carbonyl carbon of the acid chloride group.
The predicted chemical shifts for the distinct carbon atoms are presented in the following table:
| Carbon Type | Chemical Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon | -C OCl | 170 - 175 |
| Aromatic Carbons (Substituted) | C -CH | 135 - 140 |
| Aromatic Carbons | -C H= | 128 - 132 |
| Alpha-Carbon | -C H(NH₃⁺)- | 55 - 65 |
Note: These values are estimations based on typical functional group ranges and data from related structures.
The presence of a peak in the 170-175 ppm range is strong evidence for the acid chloride's carbonyl carbon. Spectral data for the parent compound, phenylglycine, helps in assigning the aromatic and alpha-carbon signals. nih.gov
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Enantiomeric Excess Determination
Determining the enantiomeric purity of chiral compounds like this compound is crucial. ¹⁹F-NMR spectroscopy offers a highly sensitive and precise method for this analysis. The technique is not applied to this compound directly but to a diastereomeric derivative formed in a subsequent reaction.
The methodology involves the following steps:
Derivatization: The chiral amine (phenylglycine, obtained from the hydrolysis of the chloride) is reacted with a chiral derivatizing agent (CDA) that contains a fluorine atom. A common example of such an agent is Mosher's acid chloride or, more recently developed, (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid. rsc.org
Formation of Diastereomers: The reaction between the enantiomers of phenylglycine (R and S) and a single enantiomer of the CDA (e.g., R) produces a pair of diastereomers (R,R and S,R).
¹⁹F-NMR Analysis: Diastereomers have different physical properties and exist in different chemical environments. Consequently, the fluorine nucleus in each diastereomer will experience a slightly different degree of magnetic shielding, leading to two distinct signals in the ¹⁹F-NMR spectrum.
Quantification: The enantiomeric excess (ee) of the original phenylglycine sample is determined by integrating the areas of the two diastereomeric peaks. The ratio of the integrals is directly proportional to the ratio of the enantiomers. nih.govacs.org
This method is highly valued for its wide chemical shift range and the high sensitivity of the ¹⁹F nucleus, which often results in baseline-separated peaks, allowing for accurate quantification. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying compounds by measuring their mass-to-charge ratio (m/z). nih.gov In the context of this compound research, various MS methods provide critical insights into its chemical properties.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally fragile molecules. nih.gov The process involves transferring ions from a solution into the gaseous phase by applying a high voltage to a liquid to create an aerosol. nih.gov This method allows for the analysis of ionic species with high sensitivity and can also be used for neutral compounds that are converted into an ionic form through processes like protonation or cationization. nih.gov
In the study of phenylglycine, ESI-MS is instrumental in generating gas-phase ions of the molecule and its complexes for further analysis. nih.gov For instance, transition-metal-bound complex ions containing chiral phenylglycine can be generated via ESI, which is the first step in certain methods for chiral quantification. nih.gov The ability of ESI-MS to produce ions from solution makes it highly compatible with liquid chromatography, enabling powerful combined analytical approaches. americanpharmaceuticalreview.com
Table 1: Key Steps in the Electrospray Ionization (ESI) Process
| Step | Description |
| 1. Droplet Formation | A fine spray of charged droplets is generated by applying a high voltage to the sample solution flowing through a capillary tube. nih.gov |
| 2. Solvent Evaporation | A drying gas (e.g., nitrogen) and elevated source temperature cause the solvent to evaporate from the droplets, reducing their size. nih.gov |
| 3. Ion Ejection | As the droplets shrink, the surface charge density increases until it reaches a critical point (the Rayleigh limit), causing ions to be ejected from the droplet surface into the gas phase. nih.gov |
| 4. Ion Sampling & Analysis | The emitted gas-phase ions are directed into the mass analyzer, which separates them based on their mass-to-charge ratio. nih.gov |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This capability distinguishes it from standard mass spectrometry by enabling the differentiation of molecules with very similar nominal masses. nih.gov HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), are defined by their high mass accuracy and mass resolving power. nih.gov
In research involving derivatives of this compound, such as Phthalylglycyl chloride, HRMS is coupled with techniques like Ultra High-Performance Liquid Chromatography (UHPLC) for the analysis of complex biological samples. researchgate.net The high mass accuracy of HRMS allows for confident identification of analytes and their metabolites. researchgate.net The ability to acquire full-scan MS and MS/MS data with high accuracy is crucial for both targeted and untargeted screening of compounds in various matrices. nih.gov
Table 2: Key Properties of High-Resolution Mass Spectrometry (HRMS)
| Property | Description | Relevance in Analysis |
| Mass Accuracy | The closeness of the measured mass to the exact or theoretical mass. Often expressed in parts-per-million (ppm). nih.gov | Allows for the determination of a unique elemental formula for a given m/z value. nih.gov |
| Mass Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. nih.gov | Enables separation of isobaric interferences, which are molecules that have the same nominal mass but different exact masses. nih.gov |
| Scan Speed | The rate at which the instrument can scan over a range of m/z values. nih.gov | Important for coupling with fast separation techniques like UHPLC to capture data from narrow chromatographic peaks. researchgate.net |
| Dynamic Range | The range of ion intensities that can be measured linearly with analyte concentrations. nih.gov | Allows for the simultaneous detection and quantification of compounds present at vastly different concentrations. nih.gov |
The kinetic method is a powerful mass spectrometric approach used for the quantitative analysis of chiral mixtures. nih.gov This technique does not require chromatographic separation of enantiomers. nih.gov It relies on the competitive fragmentation of diastereomeric cluster ions, which are formed in the gas phase from the chiral analyte, a chiral reference compound (selector), and a central metal ion. nih.govresearchgate.net
A notable application of this method involves the chiral quantification of D- and L-phenylglycine mixtures. nih.gov In this process, ESI-MS is used to generate trimeric, copper-bound diastereomeric complex ions, such as [Cu(II)(L-Trp)₂(D-Phg)]⁺ and [Cu(II)(L-Trp)₂(L-Phg)]⁺, where L-Tryptophan (L-Trp) serves as the chiral reference. nih.govresearchgate.net These complexes are then subjected to collision-induced dissociation (CID). nih.gov The two enantiomers of phenylglycine compete for the chiral selector, and the ratio of the dissociation rates of the resulting complexes is directly related to the enantiomeric composition of the original mixture. nih.gov This allows for the rapid and accurate determination of enantiomeric excess. nih.govpolyu.edu.hk
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for separating complex mixtures and identifying the components. unife.it When paired with chiral derivatization strategies, LC-MS becomes a highly effective tool for determining the absolute configuration of chiral molecules. nih.gov
A method has been developed using Phenylglycine methyl ester (PGME) as a chiral derivatizing agent to determine the absolute configurations of N,N-dimethyl amino acids. nih.gov The analyte is reacted with both R- and S-PGME, creating diastereomeric derivatives. These derivatives are then separated using reverse-phase liquid chromatography and detected by mass spectrometry. nih.gov The absolute configuration of the original amino acid is determined by comparing the retention times and elution order of its derivatives with those of a known standard. nih.gov This approach has been successfully applied to establish the absolute configuration of N,N-dimethyl phenylalanine in a natural cyclopeptide alkaloid. nih.gov
Table 3: Example LC-MS Parameters for Absolute Configuration Determination
| Parameter | Condition |
| LC System | Agilent Technologies 1260 series Infinity II LC system. nih.gov |
| Column | Reverse-phase C18 column (Phenomenex Luna, 100 mm × 4.6 mm, 5 µm). nih.gov |
| MS System | Agilent G6125B MSD system. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), operated in positive ion mode. nih.gov |
| Derivatizing Agent | Phenylglycine methyl ester (PGME). nih.gov |
| Basis of Determination | Comparison of retention times of the diastereomeric derivatives against a standard. nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. nihs.go.jp The absorption of light corresponds to the excitation of electrons from lower to higher energy levels. The wavelength of maximum absorbance (λmax) and the degree of absorbance are characteristic of the molecule's chemical structure, particularly the presence of chromophores. researchgate.net
For this compound, the phenyl group acts as a primary chromophore. Aromatic systems like the phenyl ring typically exhibit strong absorption bands in the UV region. For example, a structurally related compound, phenylglyoxylic acid, shows significant UV absorption. researchgate.net Similarly, other amino acids like γ-glycine have been characterized by their UV cut-off wavelength and optical band gap. researchgate.net UV-Vis spectroscopy can be used to confirm the presence of the aromatic ring in this compound and its derivatives and is often used in conjunction with liquid chromatography for detection and quantification. nih.gov
Computational Chemistry and Theoretical Modeling Studies of Phenylglycine Chloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular structures, energies, and properties.
Density Functional Theory (DFT) has been employed to investigate the structural and electronic properties of phenylglycine and its derivatives. Theoretical computations, such as those carried out at the DFT/B3LYP/aug-cc-pVDZ level, have been used to analyze the phenylglycine cation. researchgate.net These studies are crucial for understanding the molecule's geometry and stability.
In a study of dl-phenylglycinium chloride, the asymmetric unit consists of a protonated dl-phenylglycine cation and a chloride anion. researchgate.net DFT calculations can elucidate the nature of the interactions between these ions. Furthermore, DFT at the B3LYP/6–311 G(d,p) level has been used to optimize the structure of related compounds in the gas phase, allowing for a comparison with experimentally determined crystal structures. researchgate.netnih.gov This comparison helps in understanding the effects of the crystalline environment on the molecular structure.
The application of DFT extends to the analysis of molecule-substrate interactions, for instance, the adsorption of phenylglycine on a Cu(110) surface. aps.org Such studies, using generalized gradient approximation (GGA), reveal that the interaction is dominated by covalent bonds. aps.org
Table 1: Key Parameters from DFT Studies
| Parameter | Method | System | Finding |
|---|---|---|---|
| Optimized Structure | DFT/B3LYP/aug-cc-pVDZ | Phenylglycine cation | Provides insights into molecular geometry and stability. researchgate.net |
| Optimized Structure | B3LYP/6–311 G(d,p) | Phenyl-quinoxaline derivative | Comparison with experimental structure reveals effects of crystal packing. nih.gov |
| Adsorption Analysis | DFT with GGA | Phenylglycine on Cu(110) | Molecule-substrate interaction is dominated by covalent bonds. aps.org |
Theoretical calculations are instrumental in the analysis of vibrational spectra. A detailed analysis of the IR and Raman spectra of DL-phenylglycinium methanesulfonate, a related compound, has been presented alongside theoretical computations for the phenylglycine cation. researchgate.net These theoretical predictions aid in the assignment of experimentally observed vibrational bands to specific molecular motions, providing a deeper understanding of the molecule's dynamics. The performance of methods like B3LYP with basis sets such as 6-311+G(d,p) has been shown to provide predictions of wavenumbers that are in close agreement with experimental data for related molecules.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for understanding how a ligand might interact with a protein's binding site.
While specific docking studies on phenylglycine chloride are not detailed in the provided results, research on derivatives like N-carbobenzoxy-L-2-phenylglycine demonstrates the application of this methodology. researchgate.net In one such study, the docked compound formed a stable complex with a CDK inhibitor, yielding a binding affinity value of -6.3 kcal/mol, suggesting potential inhibitory activity. researchgate.net Molecular dynamics simulations can further refine docking results and provide a more robust assessment of binding stability. nih.gov These simulations can help distinguish active compounds from decoys with greater accuracy than docking scores alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs.
QSAR studies have been performed on various derivatives of phenylglycine to understand the structural requirements for their biological activities. nih.govnih.govbjmu.edu.cn For instance, in the design of novel L-phenylglycine derivatives as potential PPARγ lead compounds, QSAR can be used to correlate molecular descriptors with the observed activity. nih.gov A 2D-QSAR model can be generated to predict the antioxidant activity of new indolyl derivatives, aiding in the identification of the most promising candidates for synthesis and further testing. nih.gov
Investigations of Noncovalent Host–Guest Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of noncovalent interactions. unam.mxdntb.gov.ua Understanding these interactions is crucial for predicting and controlling the solid-state properties of a compound.
In the crystal structure of dl-phenylglycinium chloride, the cohesion of the ionic structure is reinforced by a three-dimensional complex network of hydrogen bonds. researchgate.net The crystal structure is described as alternating layers of hydrophobic and hydrophilic zones of phenylglycinium along the c-axis. researchgate.net The chloride anions are situated between the hydrophobic zones and form hydrogen bonds with the nitrogen and oxygen atoms of the cations in the hydrophilic zones. researchgate.net These ions are linked by both cation-cation and cation-anion hydrogen bonds. researchgate.net
Hirshfeld surface analysis is a powerful tool for quantifying intermolecular interactions in a crystal. This method allows for the decomposition of the crystal packing into contributions from different types of interactions. For example, in the crystal of a phenyl-quinoxaline derivative, the most significant contributions to the crystal packing were from H···H (70.6%), H···C/C···H (15.5%), and H···O/O···H (4.6%) interactions. nih.gov
Role in Chiral Building Block Chemistry
The stereochemical properties of this compound make it an invaluable chiral auxiliary and a precursor for the synthesis of enantiomerically pure compounds. Its application in this domain is crucial for the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereoisomerism.
Synthesis of Enantiomerically Pure Compounds
This compound serves as a critical starting material for the synthesis of a variety of enantiomerically pure compounds. Its primary application lies in its role as a chiral building block in asymmetric synthesis, which facilitates the creation of molecules with specific three-dimensional arrangements. This is particularly important in drug development, where the desired therapeutic effect is often associated with a single enantiomer. The use of enantiomerically pure starting materials like (R)-(-)-2-Phenylglycine chloride hydrochloride is essential for producing drugs with optimal efficacy and safety profiles.
The versatility of this compound in chemical reactions, including oxidation, reduction, and nucleophilic substitution, further enhances its utility in synthesizing diverse chiral molecules. For instance, imine derivatives of (R)-2-phenylglycine have been successfully employed as chiral auxiliaries in the ester enolate-imine condensation reaction to produce enantiomerically pure 2-azetidinones, which are key structural motifs in β-lactam antibiotics uu.nlacs.org. This approach allows for excellent stereocontrol and atom economy.
Furthermore, diastereoselective Strecker reactions using (R)-phenylglycine amide as a chiral auxiliary have been developed for the asymmetric synthesis of α-amino acids. This method can be accompanied by a crystallization-induced asymmetric transformation, leading to the isolation of a single diastereomer in high yield and diastereomeric excess researchgate.net.
Substrates in Asymmetric Catalysis Development
Derivatives of phenylglycine are utilized as substrates in the development of asymmetric catalysis, a field focused on creating chiral catalysts that can selectively produce one enantiomer of a product over the other. For example, phenylglycine amphiphiles, in conjunction with metal ions, can self-assemble into chiral nanoribbons that act as efficient supramolecular nanozymes. These nanozymes have demonstrated the ability to catalyze oxidation reactions with notable enantioselectivity, showcasing the influence of the chiral phenylglycine moiety in directing the stereochemical outcome of the reaction rsc.org.
The development of such catalytic systems is crucial for advancing green chemistry principles in pharmaceutical manufacturing by enabling the efficient production of enantiomerically pure compounds with minimal waste. The unique structural and chiral properties of phenylglycine derivatives continue to inspire the design of novel catalysts for a wide range of asymmetric transformations.
Synthesis of Complex Molecular Architectures
This compound is a key intermediate in the synthesis of several complex molecular architectures, most notably in the pharmaceutical industry for the production of semi-synthetic antibiotics. Its reactivity also extends to the formation of specialized organosulfur and organometallic compounds.
Intermediate in the Preparation of Semi-Synthetic Penicillins (e.g., Ampicillin)
D-(-)-phenylglycine chloride hydrochloride is an indispensable starting material in the preparation of semi-synthetic penicillins, such as ampicillin (B1664943), and cephalosporins like cephalexin researchgate.net. The synthesis of ampicillin involves the acylation of 6-aminopenicillanic acid (6-APA) with a derivative of D-(-)-phenylglycine nih.gov. This compound hydrochloride serves as an activated form of phenylglycine, facilitating this crucial acylation step.
The traditional chemical synthesis of ampicillin often requires harsh conditions, including very low temperatures and the use of toxic reagents researchgate.net. To address these challenges, enzymatic methods have been developed that utilize penicillin G acylase. In these processes, a phenylglycine derivative, such as D-phenylglycine methyl ester, is coupled with 6-APA in a kinetically controlled reaction orientjchem.orgresearchgate.net. These enzymatic approaches offer a more environmentally friendly and efficient alternative to purely chemical methods.
| Penicillin | Precursor | Acylating Agent |
| Ampicillin | 6-Aminopenicillanic acid (6-APA) | D-(-)-Phenylglycine chloride hydrochloride |
| Cephalexin | 7-Aminodesacetoxycephalosporanic acid (7-ADCA) | D-(-)-Phenylglycine chloride hydrochloride |
Derivatization to Sulfinamides and Sulfinylferrocenes
A novel chiral sulfinyl transfer auxiliary has been developed from readily available phenylglycine. This auxiliary is instrumental in the enantioselective synthesis of a diverse range of alkyl- and arylsulfinamides and sulfinylferrocenes researchgate.netbeilstein-journals.org. The synthesis proceeds in a one-pot sequence from an oxathiazolidine 2-oxide derived from phenylglycine, involving two sequential and stereospecific nucleophilic additions. This methodology allows for the production of these valuable chiral organosulfur compounds in high yields and with excellent enantiomeric excess researchgate.netbeilstein-journals.org.
The development of such chiral auxiliaries from phenylglycine highlights its importance in expanding the toolbox of asymmetric synthesis, providing access to complex chiral molecules that are of interest in medicinal chemistry and materials science.
Precursor for Organometallic Compounds (e.g., Cyclopalladated Complexes)
Phenylglycine derivatives have been utilized as precursors in the synthesis of organometallic compounds, specifically cyclopalladated complexes researchgate.net. The process of cyclopalladation involves the intramolecular activation of a C-H bond by a palladium center, leading to the formation of a stable metallacycle. The reaction of orthopalladated complexes derived from N,N-dimethylphenylglycine methyl ester with carbon monoxide in the presence of various nucleophiles leads to the formation of conformationally restricted analogues of glutamic acid and glutamine beilstein-journals.org.
C-H Functionalization for Heterocyclic Compound Synthesis (e.g., Isoquinoline-1-carboxylates, Isoindoline-1-carboxylates)
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering an atom-economical approach to complex molecules. Phenylglycine derivatives have emerged as valuable substrates in this field. Specifically, ruthenium-catalyzed C-H functionalization of these derivatives has been successfully employed for the synthesis of important heterocyclic scaffolds like isoquinoline-1-carboxylates and isoindoline-1-carboxylates.
One notable study demonstrated the reaction of N-unprotected methyl esters of phenylglycine derivatives with internal alkynes. This reaction, catalyzed by a ruthenium complex ([Ru(p-cymene)Cl₂]₂), proceeds via a C-H/N-H oxidative annulation. The process is facilitated by a carboxylate-directing group and utilizes an oxidant to regenerate the active catalyst. This methodology exhibits a broad substrate scope, tolerating various functional groups on the phenyl ring of the phenylglycine derivative, from electron-donating to electron-withdrawing groups. The reaction with unsymmetrical alkynes generally proceeds with high regioselectivity.
Similarly, the reaction of phenylglycine derivatives with activated alkenes, such as methyl acrylate, under similar ruthenium-catalyzed conditions, leads to the formation of 3,N-disubstituted isoindoline-1-carboxylates. These reactions also proceed through a C-H/N-H coupling mechanism and can produce the isoindoline products with moderate to high diastereoselectivity.
The general scheme for these transformations is depicted below:
Table 1: Ruthenium-Catalyzed Synthesis of Heterocycles from Phenylglycine Derivatives
| Starting Material | Reagent | Catalyst | Product |
|---|---|---|---|
| Phenylglycine Methyl Ester | Internal Alkyne | [Ru(p-cymene)Cl₂]₂ | Isoquinoline-1-carboxylate |
| Phenylglycine Methyl Ester | Methyl Acrylate | [Ru(p-cymene)Cl₂]₂ | Isoindoline-1-carboxylate |
This approach provides an efficient route to valuable heterocyclic compounds that are prevalent in medicinal chemistry and materials science.
Intermediate in Natural Product Total Synthesis (e.g., Viridenomycin Tetraene)
While a direct application of this compound in the total synthesis of the complex natural product Viridenomycin is not extensively documented, derivatives of phenylglycine have been explored as key building blocks in synthetic strategies toward this molecule. Viridenomycin is a structurally intricate polyene macrolactam with significant biological activity, making its total synthesis a challenging endeavor.
In synthetic studies targeting the northern polyene segment of Viridenomycin, researchers have focused on constructing the highly unsaturated and potentially unstable tetraene structure. nih.gov Some synthetic approaches have considered the use of N-acyl-phenylglycine derivatives as precursors for certain fragments of the molecule. researchgate.net The rationale behind using these derivatives lies in their conformational rigidity and the potential to introduce specific stereochemistry. Although the total synthesis of Viridenomycin remains an ongoing challenge, the exploration of phenylglycine-derived fragments highlights the importance of this amino acid scaffold in the strategic planning of complex natural product synthesis. nih.gov
Synthesis of Phenylglycinamide Derivatives
This compound, specifically D-(-)-phenylglycine chloride hydrochloride, is a crucial intermediate in the synthesis of numerous phenylglycinamide derivatives, most notably in the production of semi-synthetic β-lactam antibiotics like ampicillin and cephalexin. epo.org The acid chloride functionality of this compound makes it highly reactive towards amines, facilitating the formation of the amide bond that is characteristic of these antibiotics.
The synthesis of D-(-)-phenylglycine chloride hydrochloride is typically achieved by the chlorination of D-(-)-phenylglycine hydrochloride. google.com This reaction is often carried out using a chlorinating agent such as phosphorus pentachloride (PCl₅) in a suitable solvent. google.com The resulting D-(-)-phenylglycine chloride hydrochloride is a crystalline solid that must be of high purity for its use in pharmaceutical applications. epo.org
Once obtained, the D-(-)-phenylglycine chloride hydrochloride is reacted with the appropriate amine-containing nucleus, such as 6-aminopenicillanic acid (6-APA) for ampicillin or 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) for cephalexin. This acylation reaction forms the phenylglycinamide side chain, which is essential for the antibacterial activity of these drugs.
Table 2: Key Intermediates in the Synthesis of Phenylglycinamide-Containing Antibiotics
| Precursor | Acylating Agent | Amine Nucleus | Antibiotic Product |
|---|---|---|---|
| D-(-)-Phenylglycine | Phosphorus Pentachloride | 6-Aminopenicillanic Acid (6-APA) | Ampicillin |
Application as Coinitiators in Radical Photopolymerization
N-phenylglycine and its derivatives have found significant application as coinitiators in radical photopolymerization processes. researchgate.netresearchgate.net In these systems, a photosensitizer absorbs light and then interacts with the N-phenylglycine derivative to generate reactive species that initiate polymerization.
The mechanism typically involves the excited state of the photosensitizer abstracting an electron or a hydrogen atom from the N-phenylglycine. researchgate.net This results in the formation of a radical cation and subsequent decarboxylation to produce a highly reactive carbon-centered radical, which then initiates the polymerization of monomers like acrylates. researchgate.netanu.edu.au
The efficiency of N-phenylglycine derivatives as coinitiators can be tuned by modifying the substituents on the phenyl ring. Electron-donating groups can enhance the reactivity, while electron-withdrawing groups can influence the stability and absorption characteristics. researchgate.net These compounds are valued for their high efficiency in generating radicals and their relatively low cost. They have been successfully used in various applications, including the curing of dental resins and the fabrication of polymer-based materials. researchgate.net
Peptide and Peptidomimetic Chemistry
Incorporation into Non-Ribosomal Peptides and Recognition by Adenylation Domains
Phenylglycine is a non-proteinogenic amino acid that is found in a variety of natural products synthesized by non-ribosomal peptide synthetases (NRPSs). rsc.orgnih.gov These large, modular enzymes are responsible for the biosynthesis of many medically important peptides, including antibiotics and immunosuppressants. nih.govrsc.org
The incorporation of phenylglycine into a growing peptide chain is governed by the adenylation (A) domain of an NRPS module. rsc.orgrsc.org The A-domain is responsible for recognizing and activating a specific amino acid substrate via the formation of an aminoacyl-adenylate. nih.gov The specificity of the A-domain is determined by a "non-ribosomal code," which is a set of specific amino acid residues lining the substrate-binding pocket. rsc.org
Studies on various NRPS systems have shown that A-domains can be highly specific for phenylglycine, distinguishing it from other proteinogenic and non-proteinogenic amino acids. rsc.org In some cases, the A-domain can also be somewhat promiscuous, allowing for the incorporation of phenylglycine analogs. This has been exploited in mutasynthesis experiments to generate novel peptide derivatives with altered biological activities. rsc.org Once activated, the phenylglycine is transferred to the thiolation (T) domain and is subsequently incorporated into the peptide chain by the condensation (C) domain. nih.gov
Studies on Peptide Conformation and Stability through Phenylglycine Incorporation
The incorporation of phenylglycine into peptides has a significant impact on their conformation and stability. rsc.org The bulky phenyl group directly attached to the α-carbon restricts the conformational freedom of the peptide backbone, influencing the adoption of specific secondary structures such as turns and helices. rsc.org This conformational constraint can be beneficial for designing peptides with well-defined three-dimensional structures and enhanced biological activity.
However, a notable challenge associated with phenylglycine-containing peptides is the increased propensity for racemization at the α-carbon. rsc.orgresearchgate.net The benzylic proton is more acidic compared to that of aliphatic amino acids, making it more susceptible to epimerization, especially under basic conditions commonly used in solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net This can lead to the formation of diastereomeric mixtures, which can be difficult to separate and may exhibit different biological activities.
Researchers have investigated various strategies to minimize racemization during the synthesis of phenylglycine-containing peptides. These include the use of specific coupling reagents and reaction conditions that reduce the risk of epimerization. researchgate.netresearchgate.net Careful consideration of the synthetic methodology is therefore crucial to ensure the stereochemical integrity and conformational homogeneity of peptides containing this unique amino acid. researchgate.net
Future Research Directions and Emerging Trends in Phenylglycine Chloride Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of amino acid chlorides, including phenylglycine chloride, often involves reagents like thionyl chloride or phosphorus pentachloride, which raise environmental and safety concerns. monash.eduresearchgate.net Future research is intensely focused on developing greener, more sustainable alternatives that minimize waste and avoid hazardous substances.
One promising trend is the adoption of chemoenzymatic methods . These strategies combine the efficiency of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. For instance, a chemoenzymatic approach has been developed for N-phenyl glycine (B1666218) derivatives that integrates gold-catalyzed reduction with an engineered myoglobin-catalyzed carbene insertion, all within an aqueous solvent. rsc.org This highlights a move towards processes that are not only environmentally benign but also highly efficient, offering high yields of the final product.
Another key area is the exploration of alternative solvents and reaction conditions . Research into using bio-based solvents, such as Cyrene™, for amide synthesis from acid chlorides presents a significant step forward in reducing reliance on toxic dipolar aprotic solvents like dichloromethane. nih.gov Furthermore, protocols that operate under neutral, metal-free conditions, for example in phosphate (B84403) buffers, are being developed to create eco-friendly and easily scalable processes for amide bond formation, a key reaction for this compound. nih.gov The goal is to design synthetic routes that are not only efficient but also inherently safer and more sustainable throughout the product lifecycle.
Exploration of New Catalytic Applications and Ligand Design
This compound serves as a crucial starting material for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. The inherent chirality and rigid structure of the phenylglycine scaffold are highly valuable for creating environments that can control the stereochemical outcome of a chemical reaction.
Future trends are centered on the design of novel, sophisticated ligands for transition-metal catalysis. Phenylglycine derivatives are being incorporated into complex molecular architectures, such as P,N-ligands and tridentate N,C,N ligands (e.g., Phebox), which have shown exceptional performance in a variety of metal-catalyzed reactions. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and enantioselectivity for specific transformations.
Moreover, derivatives of phenylglycine are being explored in the burgeoning field of supramolecular catalysis . Self-assembling systems, such as the chiral nanoribbons formed from L/D-phenylglycine amphiphiles and metal ions, are emerging as efficient "nanozymes." rsc.org These systems can catalyze reactions with high efficiency and enantioselectivity, demonstrating how principles of molecular recognition and self-assembly can be harnessed to create next-generation catalysts. The ability to control chirality at the nanoscale opens up new possibilities for creating highly selective catalytic systems for complex chemical transformations.
Advancements in Spectroscopic Characterization Techniques for Complex Systems
Understanding the structure, conformation, and interactions of molecules derived from this compound is critical for optimizing their function. Future research will increasingly rely on advanced spectroscopic techniques to probe these complex systems with greater detail.
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration and solution-phase conformation of chiral molecules, including amino acids and peptides derived from them. rsc.orgchemimpex.com Coupled with Density Functional Theory (DFT) calculations, VCD can provide detailed 3D structural information that is crucial for understanding reaction mechanisms and biological interactions. rsc.org
Mass Spectrometry (MS) is evolving beyond simple mass determination. Advanced MS techniques are now used for the rapid and accurate chiral quantification of phenylglycine enantiomers. wikipedia.org Furthermore, tandem mass spectrometry (LC-MS/MS) is indispensable for sequencing complex peptides containing phenylglycine, helping to elucidate the structures of novel natural products and designed bioactive molecules. researchgate.net
For real-time analysis, in-situ Nuclear Magnetic Resonance (NMR) monitoring is becoming an invaluable tool. nih.goviipseries.org This technique allows researchers to track reaction kinetics, identify transient intermediates, and gain deep mechanistic insights into the conversion of this compound into more complex products. The ability to observe a reaction as it happens provides a level of understanding that is unattainable with traditional offline analytical methods. Additionally, X-ray crystallography remains the gold standard for determining the solid-state structure of phenylglycine derivatives and their complexes, providing precise atomic-level detail of molecular conformation and intermolecular interactions. sigmaaldrich.comnih.gov
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is accelerating the pace of discovery in phenylglycine chemistry. This integrated approach allows for the rational design of molecules and processes, reducing the trial-and-error inherent in traditional research.
Density Functional Theory (DFT) has become a cornerstone for studying phenylglycine systems. It is used to:
Predict the stable conformers of molecules. sigmaaldrich.com
Calculate spectroscopic properties (like VCD and NMR spectra) to aid in the interpretation of experimental data. nih.govresearchgate.net
Elucidate reaction mechanisms by mapping potential energy surfaces and identifying transition states. nih.govacs.org
Understand intermolecular interactions, such as those involved in chiral recognition or the binding of a ligand to a metal center. wikipedia.org
Molecular docking and dynamics simulations are essential tools in drug design. These methods are used to predict how phenylglycine-derived molecules will bind to biological targets, such as enzymes or receptors. nih.gov This in silico screening allows researchers to prioritize candidates for synthesis and experimental testing, saving significant time and resources. The insights from these simulations guide the design of next-generation molecules with improved affinity and selectivity. nih.govchemimpex.com This iterative cycle of computational design, experimental synthesis, and biological testing is a powerful paradigm for accelerating the development of new therapeutics and functional materials. wikipedia.org
Further Elucidation of Complex Biosynthetic Pathways and Metabolic Engineering
While this compound is a synthetic molecule, its parent compound, phenylglycine (Phg), and its hydroxylated analogues are non-proteinogenic amino acids found in a variety of important natural products, particularly non-ribosomal peptides like glycopeptide antibiotics. chemimpex.comacs.orgnih.gov Understanding and harnessing the biosynthetic pathways for these amino acids is a key trend for sustainable production.
Research has successfully elucidated the biosynthetic gene clusters responsible for producing phenylglycine (the pgl operon) and its derivatives. chemimpex.comrsc.org These pathways typically start from common metabolic precursors like phenylpyruvate and involve a series of enzymatic transformations catalyzed by enzymes such as synthases, oxidases, and aminotransferases. researchgate.netwikipedia.org
The elucidation of these pathways opens the door for metabolic engineering . By introducing and optimizing these biosynthetic routes in microbial hosts like Escherichia coli, researchers are developing fermentative processes for the production of D-phenylglycine from renewable feedstocks like glucose. wikipedia.org This represents a significant shift away from purely chemical synthesis towards more sustainable, bio-based production methods. Furthermore, multi-enzyme cascade systems , where several enzymes are used in a one-pot reaction, are being developed for the efficient and highly enantioselective synthesis of L-phenylglycine from bio-based L-phenylalanine, achieving near-quantitative conversion. nih.gov These biocatalytic and metabolic engineering approaches are poised to provide green and economically viable routes to the core phenylglycine scaffold.
Design of Next-Generation Phenylglycine-Derived Biologically Active Molecules for Targeted Research
The unique structural properties of phenylglycine—a chiral center with a bulky aromatic group directly attached—make it a privileged scaffold in medicinal chemistry. wikipedia.orgresearchgate.net this compound, as a reactive precursor, facilitates the synthesis of a diverse array of derivatives for targeted therapeutic applications.
Future research is focused on creating highly specific and potent biologically active molecules. Current areas of active design and synthesis include:
Antidiabetic Agents: L-phenylglycine derivatives are being designed as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in the treatment of type 2 diabetes. wikipedia.orgnih.gov
Anticonvulsants: Hybrid molecules incorporating a phenylglycinamide structure are being developed as potential broad-spectrum anticonvulsants, designed to interact with multiple targets involved in epilepsy. sigmaaldrich.com
Antithrombotics: Based on detailed structural information of target enzymes, macrocyclic inhibitors containing a phenylglycine core are being engineered to selectively block Factor VIIa, a crucial protein in the blood coagulation cascade. chemimpex.com
Antibiotics and Antivirals: The phenylglycine motif is a cornerstone of many natural product antibiotics, such as vancomycin (B549263) and pristinamycin. researchgate.net Structure-activity relationship (SAR) studies on these natural products guide the design of novel synthetic and semi-synthetic antibiotics with improved properties. rsc.org Similarly, phenylglycine and phenylalanine derivatives are being explored as arginine mimetics in potent inhibitors of viral proteases, such as that from the Dengue virus.
A key strategy in this field is the use of peptidomimetics , where the phenylglycine unit is incorporated into peptide-like structures to enhance stability, improve oral bioavailability, and constrain the molecule into a bioactive conformation. The rigid nature of the phenylglycine backbone is particularly useful for mimicking turns or specific secondary structures in natural peptides. rsc.org
Investigation of Structure-Property Relationships in Advanced Materials Science
The unique chemical and stereochemical features of phenylglycine are being increasingly exploited in materials science to create functional materials with tailored properties. This compound provides a reactive handle to incorporate this versatile building block into larger material architectures.
A major trend is the use of phenylglycine derivatives in supramolecular self-assembly . Amphiphilic phenylglycine molecules can spontaneously organize into well-defined nanostructures, such as chiral nanoribbons and fibrils, through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. rsc.orgnih.gov The chirality of the phenylglycine monomer is transferred to the macroscopic structure, creating materials with potential applications in chiral separations and enantioselective catalysis. rsc.org
In the field of polymer science , incorporating the rigid phenylglycine structure into polymer backbones or as side chains is a promising strategy to control the material's properties. This can influence:
Thermal Stability: The aromatic ring can enhance the thermal stability of the polymer. slideshare.net
Mechanical Strength: The rigidity of the phenylglycine unit can lead to stronger, less flexible materials. uomustansiriyah.edu.iq
Chirality: Chiral polymers can be created for applications in enantioselective separations or as chiral stationary phases in chromatography.
Thermoresponsiveness: While not specific to phenylglycine, related glycine-based polymers have been shown to exhibit tunable upper critical solution temperature (UCST) behavior, suggesting that phenylglycine could be used to create novel smart polymers that respond to temperature changes. nih.gov
Finally, the creation of functional surfaces is another emerging area. By grafting phenylglycine derivatives onto surfaces, it is possible to control biocompatibility, direct cell adhesion, or create surfaces with specific molecular recognition capabilities for use in biosensors and bioassays. nih.govnih.gov Understanding the relationship between the molecular structure of the grafted phenylglycine derivative and the resulting surface properties is crucial for designing these advanced materials.
Q & A
Q. What are the common synthetic routes for phenylglycine chloride derivatives in pharmaceutical intermediates?
this compound is synthesized via acylation reactions, such as the direct acylation of 6-aminopenicillanic acid (6-APA) using this compound hydrochloride under controlled conditions . Alternative methods include reacting phenylglycine with hydrochloric acid and sodium nitrite in a sealed tube to form α-chlorophenylacetic acid derivatives . Key steps involve precise stoichiometry, temperature control, and inert atmospheres to avoid side reactions.
Q. How can phenylglycine be detected and quantified in complex reaction mixtures?
Image-based analysis with edge detection algorithms can identify phenylglycine crystals in situ. Object properties (size, aspect ratio, pixel intensity) are tracked in real time to train classifiers for automated detection . For quantification, high-performance liquid chromatography (HPLC) with UV detection is recommended, achieving >99% purity thresholds .
Q. What strategies optimize the purification of phenylglycine from hydrolyzed antibiotic feedstocks?
Separation leverages solubility differences: phenylglycine crystallizes preferentially in ethanol-water mixtures at low temperatures (5–10°C) and pH > 6.5. Antisolvent crystallization (e.g., adding ethanol) reduces co-precipitation with 7-ADCA, achieving <0.5% impurity levels .
Q. What safety protocols are critical when handling this compound in the lab?
Use fume hoods and personal protective equipment (PPE). In case of skin contact, rinse immediately with water and remove contaminated clothing. For spills, absorb with diatomite and decontaminate surfaces with alcohol. Store in airtight containers away from moisture and drains .
Advanced Research Questions
Q. How do thermodynamic parameters govern phenylglycine’s interactions with metal ions like UO₂²⁺, La³⁺, and Zr⁴⁺?
Q. How does phenylglycine stereochemistry influence bioactivity in macrocyclic inhibitors like rapadocin?
The (R)-configuration at phenylglycine’s chiral center enhances hENT1 inhibition by 3-fold compared to (S)-isomers. Stereochemical assignments via total synthesis and circular dichroism (CD) confirm that configuration, not olefin geometry, drives isoform specificity .
Q. What methods resolve contradictions in solubility data for phenylglycine under varying solvent systems?
Multivariate analysis of 3D solubility profiles (pH 2–12, 10–50°C) identifies outliers. For example, ethanol content >40% reduces solubility by 60%, while pH shifts from 6.5 to 8.0 increase solubility 10-fold. Cross-validate using laser monitoring and dynamic light scattering (DLS) .
Q. How does this compound participate in stereoselective ammonolysis reactions?
Enzymatic ammonolysis in organic solvents (e.g., methanol) selectively converts (S)-phenylglycine methyl ester to amides with >90% enantiomeric excess (ee). Reaction kinetics depend on solvent polarity and enzyme immobilization techniques .
Q. What analytical techniques validate phenylglycine’s role in antitumor agent synthesis?
PXRD confirms crystalline phase purity, while thermal analysis (TGA/DSC) monitors decomposition thresholds (e.g., 475–500 K for 7-ADCA). IR spectroscopy identifies amide bonds in chloromethylketone derivatives synthesized via phenylglycine acid chloride intermediates .
Methodological Notes
- Data Sources : Prioritize peer-reviewed studies with tabulated thermodynamic parameters (e.g., Tables S1–S2 in solubility studies) .
- Contradiction Management : Use sensitivity analysis to reconcile divergent solubility or stability data across experimental conditions.
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and enzymatic reagent use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
